molecular formula C26H31N3O7 B12632398 N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide

N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide

Cat. No.: B12632398
M. Wt: 497.5 g/mol
InChI Key: VJMFVAMBBYJZOY-QHCPKHFHSA-N
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Description

N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide is a complex organic compound with a unique structure that combines elements of benzochromen, glycine, and valinamide

Properties

Molecular Formula

C26H31N3O7

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-N-(3-hydroxypropyl)-3-methyl-2-[[2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]acetyl]amino]butanamide

InChI

InChI=1S/C26H31N3O7/c1-15(2)23(25(33)27-11-6-12-30)29-21(31)13-28-22(32)14-35-20-10-9-18-17-7-4-5-8-19(17)26(34)36-24(18)16(20)3/h4-5,7-10,15,23,30H,6,11-14H2,1-3H3,(H,27,33)(H,28,32)(H,29,31)/t23-/m0/s1

InChI Key

VJMFVAMBBYJZOY-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCCCO

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NCC(=O)NC(C(C)C)C(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide typically involves multiple steps:

    Formation of the benzochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromen structure.

    Attachment of the acetyl group: The benzochromen core is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.

    Coupling with glycine: The acetylated benzochromen is then coupled with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the valinamide moiety: Finally, the glycine derivative is reacted with N-(3-hydroxypropyl)-L-valinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzochromen moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins, leading to modulation of cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-alaninamide
  • N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-leucinamide

Uniqueness

N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide is a synthetic derivative belonging to a class of compounds known for their potential biological activities, particularly in oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 357.35 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a benzo[c]chromene moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

  • Tubulin Inhibition : Compounds that interact with tubulin can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of vascular disrupting agents (VDAs) that target tumor vasculature .
  • Selective Cytotoxicity : The compound demonstrates selective toxicity towards cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapeutics. This selectivity is often due to differential expression of drug transporters and metabolic enzymes in cancerous tissues .
  • Inhibition of Angiogenesis : By targeting endothelial cells involved in tumor angiogenesis, this compound may inhibit the formation of new blood vessels necessary for tumor growth and metastasis .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may possess anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. The benzo[c]chromene scaffold is known for its ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Tubulin polymerization inhibition
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)12Anti-angiogenic activity

These results indicate a promising therapeutic profile for this compound in cancer treatment.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of the compound. A notable study demonstrated that administration of this compound resulted in significant tumor regression in xenograft models without severe toxicity .

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